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Compound of Interest

Compound Name: Dapagliflozin propanediol hydrate

Cat. No.: B8033639

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical
properties of dapagliflozin propanediol hydrate, a potent and selective sodium-glucose co-
transporter 2 (SGLT?2) inhibitor. This document is intended to be a valuable resource for
researchers, scientists, and professionals involved in drug development, offering critical data
and methodologies for the characterization of this active pharmaceutical ingredient (API).

Introduction

Dapagliflozin propanediol hydrate is the stable, crystalline form of dapagliflozin used in
pharmaceutical formulations.[1][2][3] It is a C-glycosyl compound that acts as a hypoglycemic
agent by inhibiting SGLT2 in the kidneys, thereby reducing glucose reabsorption and increasing
its urinary excretion.[4][5] This technical guide summarizes key physicochemical data, outlines
detailed experimental protocols for its characterization, and provides visual representations of
its mechanism of action and analytical workflows.

Chemical and Physical Properties

Dapagliflozin propanediol hydrate is a white to off-white crystalline powder.[6] It exists as a
solvated form consisting of dapagliflozin compounded with (S)-propylene glycol and water in a
1:1:1 ratio.[1][2][3]
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Table 1: General Chemical and Physical Properties

Property Value

(2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-
Chemical Name ethoxybenzyl)phenyl]-6-(hydroxymethyl)oxane-
3,4,5-triol;(2S)-propane-1,2-diol;hydrate

Molecular Formula C24H35CIO09

Molecular Weight 502.98 g/mol [4][7]

CAS Number 960404-48-2[7][8]

Appearance White to off-white crystalline powder|[6]
Melting Point 74-78 °C[7][8][9][10]

Solubility Profile

The solubility of dapagliflozin propanediol hydrate is a critical parameter influencing its
bioavailability. It is slightly soluble in water and various organic solvents.

Table 2: Solubility of Dapagliflozin Propanediol Hydrate
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Solvent/Medium Solubility Reference
Aqueous Medium ~1.70 mg/mL [11]

pH 1.2 (Acidic Medium) ~1.68 mg/mL [11]

pH 4.0 Medium ~1.74 mg/mL [11]

pH 6.8 (Intestinal Medium) ~1.60 mg/mL [11]
Chloroform Slightly Soluble [71[8][10]
DMSO Slightly Soluble [71(8][10]
Methanol Slightly Soluble [71[8][10]
Ethanol Soluble [6]
Acetonitrile Soluble [6]

Solid-State Characterization
Polymorphism

Dapagliflozin propanediol hydrate exists in a specific crystalline form.[12][13] The
polymorphic form of an API can significantly impact its stability, solubility, and manufacturability.
X-ray powder diffraction (XRPD) is the primary technique used to characterize the crystalline
form of dapagliflozin propanediol hydrate. Studies have shown that the polymorphic
structure of the API is stable and does not undergo transitions during processes like tableting.
[12][13]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for
understanding the thermal behavior of dapagliflozin propanediol hydrate. DSC is used to
determine its melting point and identify any polymorphic transitions, while TGA is employed to
assess its thermal stability and quantify the loss of water and propanediol upon heating.[1][2][3]
The sensitive solid-state stability of dapagliflozin propanediol hydrate necessitates strict
control of temperature and humidity during production and storage to prevent the loss of its
lattice structure.[1][2][3]
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Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of dapagliflozin
and to develop stability-indicating analytical methods. Dapagliflozin has been found to be
susceptible to degradation under acidic conditions, while it shows relative stability under
neutral, alkaline, oxidative, thermal, and photolytic stress.[14][15][16][17]

Table 3: Summary of Forced Degradation Studies

Stress Condition Observations

Acidic (e.g., 1IN HCI) Significant degradation observed.
Alkaline (e.g., 1IN NaOH) Stable.

Oxidative (e.g., 30% H202) Stable.

Thermal (e.g., 60°C) Stable.

Photolytic (UV radiation) Stable.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on
standard pharmaceutical practices and regulatory guidelines.

Equilibrium Solubility Determination (Shake-Flask
Method)

This protocol is based on the principles outlined in the USP General Chapter <1236> and WHO
guidelines for biopharmaceutics classification.

» Preparation of Media: Prepare aqueous buffer solutions at various pH levels (e.g., pH 1.2,
4.5, and 6.8) to simulate physiological conditions.

o Sample Preparation: Add an excess amount of dapagliflozin propanediol hydrate to a
known volume of each buffer solution in a sealed flask.
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» Equilibration: Agitate the flasks at a constant temperature (e.g., 37 = 1 °C) for a sufficient
period (e.g., 24-48 hours) to ensure equilibrium is reached.

» Sample Collection and Preparation: Withdraw an aliquot from each flask and immediately
filter it through a suitable membrane filter (e.g., 0.45 um) to remove undissolved solids.

e Quantification: Analyze the concentration of dapagliflozin in the filtrate using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Analysis: Calculate the equilibrium solubility in mg/mL or other appropriate units.

Melting Point Determination (Capillary Method)

This protocol follows the guidelines of USP General Chapter <741>.

Sample Preparation: Finely powder a small amount of dapagliflozin propanediol hydrate.

o Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to
a height of 2-4 mm.

o Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

e Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, near the expected
melting point.

o Observation: Record the temperature at which the substance begins to melt and the
temperature at which it is completely molten. The range between these two temperatures is
the melting range.

X-ray Powder Diffraction (XRPD)

This protocol is based on standard practices for pharmaceutical solid-state analysis.

o Sample Preparation: Gently grind a small amount of dapagliflozin propanediol hydrate to
a fine powder to ensure random orientation of the crystals.

o Sample Mounting: Pack the powdered sample into a suitable sample holder.
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 Instrument Setup: Place the sample holder in the XRPD instrument. Set the instrument
parameters, including the X-ray source (e.g., Cu Ka), voltage, current, and scan range (e.g.,
20 from 5° to 40°).

o Data Collection: Initiate the scan and collect the diffraction pattern.

o Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (26
values) and their intensities, which serve as a fingerprint for the crystalline form.

Differential Scanning Calorimetry (DSC)

This protocol is a standard method for the thermal analysis of pharmaceuticals.

o Sample Preparation: Accurately weigh a small amount of dapagliflozin propanediol
hydrate (typically 2-5 mg) into an aluminum DSC pan.

e Pan Sealing: Seal the pan, often with a pinhole lid to allow for the escape of volatiles.
e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

o Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified
temperature range (e.g., 25 °C to 200 °C) under an inert atmosphere (e.g., nitrogen).

o Data Analysis: Analyze the resulting thermogram to determine the onset temperature and
peak maximum of any endothermic or exothermic events, such as melting or degradation.

Forced Degradation Studies

This protocol is designed in accordance with ICH Q1A(R2) guidelines for stability testing.

o Sample Preparation: Prepare solutions of dapagliflozin propanediol hydrate in appropriate
solvents.

e Stress Conditions:

o Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 1N HCI) and heat if necessary.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b8033639?utm_src=pdf-body
https://www.benchchem.com/product/b8033639?utm_src=pdf-body
https://www.benchchem.com/product/b8033639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8033639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 1IN NaOH) and heat if
necessary.

o Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 30% H202).

o Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g.,
60°C).

o Photolytic Degradation: Expose the drug solution to UV light.

o Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and
analyze them using a validated stability-indicating HPLC method to separate the parent drug
from its degradation products.

o Data Evaluation: Quantify the extent of degradation and identify the major degradation
products.

Visualizations
Signaling Pathway of Dapagliflozin
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Mechanism of Action of Dapagliflozin (SGLT2 Inhibition)
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Caption: Mechanism of Action of Dapagliflozin via SGLT2 Inhibition.

Experimental Workflow for Solubility Determination
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Workflow for Equilibrium Solubility Determination
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Caption: A typical workflow for determining the equilibrium solubility of an API.

Interrelationship of Physicochemical Properties in Drug
Development
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Impact of Physicochemical Properties on Drug Development
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Caption: Interplay between key physicochemical properties and drug development
considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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